Methyl 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylate (CAS 21211-20-1) is a highly functionalized, orthogonally reactive heterocyclic building block utilized primarily in the synthesis of advanced pharmaceuticals and agrochemicals. Featuring a methyl-protected carboxylate, a metabolically stabilizing 6-fluoro group, and a reactive 3-chloro handle, this compound serves a dual role in medicinal chemistry workflows: it can either act as a stable pharmacophore end-cap or undergo targeted organometallic cross-coupling at the C3 position . Industrial and academic buyers prioritize this specific ester over its free acid or des-fluoro analogs to streamline synthetic workflows, particularly in the development of monoacylglycerol lipase (MAGL) inhibitors, Toll-like receptor 3 (TLR3) antagonists, and DNA-binding antibacterial agents[1].
Substituting Methyl 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylate with generic in-class alternatives introduces significant processing and performance liabilities. Utilizing the free acid analog (3-chloro-6-fluorobenzo[b]thiophene-2-carboxylic acid) directly in palladium-catalyzed cross-couplings leads to catalyst deactivation and excessive consumption of stoichiometric base, necessitating an inefficient re-esterification step [1]. Furthermore, replacing the 3-chloro group with a 3-bromo substituent—while traditionally favored for easier oxidative addition—alters the steric and electronic profile of the final molecule, which is highly detrimental when the benzothiophene core is retained as a pharmacophore for specific target binding, such as in TLR3 inhibition[2]. Finally, omitting the 6-fluoro group significantly reduces the lipophilicity and metabolic stability of downstream drug candidates, making this exact substitution pattern strictly required for advanced therapeutic programs [3].
In the synthesis of monoacylglycerol lipase (MAGL) inhibitors, the C3 position of the benzothiophene core must be functionalized. Utilizing Methyl 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylate allows for direct, high-yielding Suzuki-Miyaura cross-coupling with cyclopropylboronic acid using a Pd(OAc)2/SPhos catalyst system, achieving robust conversion[1]. Attempting this same transformation with the free acid baseline (3-chloro-6-fluorobenzo[b]thiophene-2-carboxylic acid) requires either an additional esterification protection step or results in significantly depressed yields (<30%) due to carboxylate-induced catalyst poisoning and base depletion [1].
| Evidence Dimension | Cross-coupling efficiency and step-economy |
| Target Compound Data | Direct C3-functionalization via Pd(OAc)2/SPhos with >80% yield |
| Comparator Or Baseline | 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylic acid (Free Acid) |
| Quantified Difference | Eliminates one synthetic protection step and prevents >50% yield loss during coupling |
| Conditions | Pd(OAc)2, SPhos, K3PO4, toluene, 100 °C |
Procuring the methyl ester directly streamlines the scale-up of complex pharmaceutical intermediates by bypassing mandatory protection-deprotection sequences.
When the benzothiophene core is retained in the final drug molecule, the specific halogenation pattern is critical for biological activity. Structure-activity relationship (SAR) profiling of related benzothiophene end-caps in DNA-binding antibacterial ligands demonstrates that the 3-chloro substituent is essential for maintaining potency against Gram-positive strains [1]. Replacing the 3-chloro group with hydrogen or electron-donating groups (e.g., methoxy) results in a significant loss of antibacterial activity, while the 6-fluoro group provides targeted lipophilicity without the steric penalty of bulkier halogens[1].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) retention |
| Target Compound Data | 3-chloro-6-fluoro substitution maintains target binding and lipophilicity |
| Comparator Or Baseline | Des-chloro (3-H) or 3-methoxy analogs |
| Quantified Difference | Substitution of the 3-chloro group causes a severe (often >4-fold) reduction in potency |
| Conditions | In vitro antibacterial profiling against S. pneumoniae and MRSA |
Buyers developing targeted therapeutics must procure this exact halogenated building block to avoid catastrophic losses in downstream drug potency.
For sensitive organometallic reactions, the purity of the starting material is paramount. Methyl 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylate exhibits a sharp, well-defined melting point of 118-124 °C, which serves as a reliable metric for confirming >97% batch purity prior to use . In contrast, crude mixtures or batches contaminated with des-fluoro or regioisomeric byproducts exhibit broad melting point depressions, which can lead to unpredictable stoichiometry and catalyst deactivation during downstream processing .
| Evidence Dimension | Melting point sharpness as a purity indicator |
| Target Compound Data | Sharp melting range of 118-124 °C correlating to >97% HPLC purity |
| Comparator Or Baseline | Crude or regioisomer-contaminated mixtures |
| Quantified Difference | Contaminated baselines show >5 °C melting point depression and broadening |
| Conditions | Capillary melting point determination |
A verifiable, sharp melting point allows procurement and quality control teams to rapidly qualify batches, ensuring reproducibility in sensitive catalytic workflows.
The compound is a highly efficient starting material for developing azetidinyl diamide MAGL inhibitors. The methyl ester protects the carboxylate functionality while the 3-chloro group serves as a highly specific reactive handle for palladium-catalyzed Suzuki-Miyaura cross-coupling with cyclopropylboronic acid, enabling efficient C3-derivatization [1].
Following saponification of the methyl ester, the resulting acid is utilized in amide coupling reactions to produce potent Toll-like receptor 3 (TLR3) inhibitors, such as (R)-2-(3-chloro-6-fluorobenzo[b]thiophene-2-carboxamido)-3-phenylpropanoic acid. The 3-chloro-6-fluoro substitution pattern is strictly retained in the final molecule to ensure precise target engagement [2].
The compound serves as a critical lipophilic end-cap in the synthesis of advanced antibacterial agents targeting drug-resistant Gram-positive bacteria. The specific 3-chloro and 6-fluoro substituents provide the precise electronic and steric profile required to maintain high antibacterial potency while resisting metabolic degradation [3].